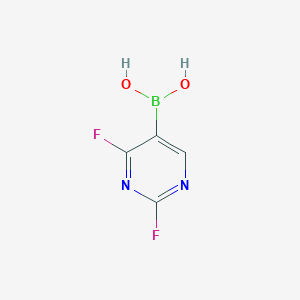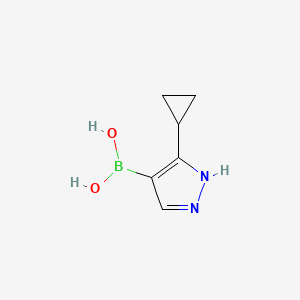
(3-cyclopropyl-1H-pyrazol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-cyclopropyl-1H-pyrazol-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrazole ring with a cyclopropyl substituent. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors to form the pyrazole ring, followed by borylation using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of (3-cyclopropyl-1H-pyrazol-4-yl)boronic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(3-cyclopropyl-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced under specific conditions.
Substitution Reactions: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles and boronic esters, which can be further utilized in organic synthesis .
科学的研究の応用
(3-cyclopropyl-1H-pyrazol-4-yl)boronic acid has diverse applications in scientific research:
作用機序
The mechanism of action of (3-cyclopropyl-1H-pyrazol-4-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst, followed by transmetalation and reductive elimination steps in the Suzuki-Miyaura coupling . The molecular targets and pathways involved depend on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
- 1H-Pyrazole-4-boronic acid
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Uniqueness
(3-cyclopropyl-1H-pyrazol-4-yl)boronic acid is unique due to the presence of the cyclopropyl group, which can influence the reactivity and steric properties of the compound. This makes it a valuable intermediate in the synthesis of molecules with specific structural and functional characteristics .
特性
分子式 |
C6H9BN2O2 |
|---|---|
分子量 |
151.96 g/mol |
IUPAC名 |
(5-cyclopropyl-1H-pyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O2/c10-7(11)5-3-8-9-6(5)4-1-2-4/h3-4,10-11H,1-2H2,(H,8,9) |
InChIキー |
QNOZHJHDVPVVBM-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(NN=C1)C2CC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride](/img/structure/B13465553.png)
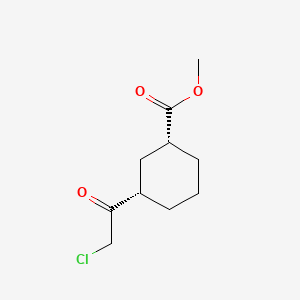
![1-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine trihydrochloride](/img/structure/B13465559.png)
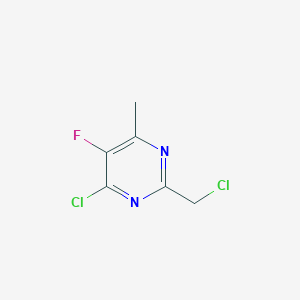
![4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-one](/img/structure/B13465581.png)
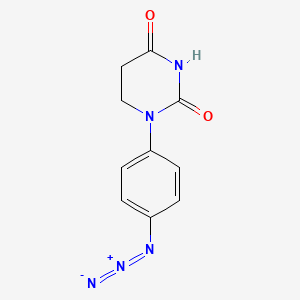
![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13465588.png)
![Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13465603.png)
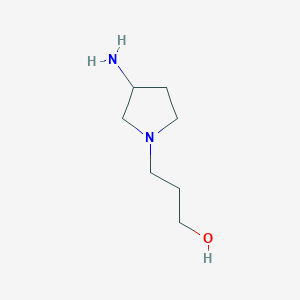

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one](/img/structure/B13465625.png)

![1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B13465638.png)
